Furanoeudesma 1,3-diene

Übersicht

Beschreibung

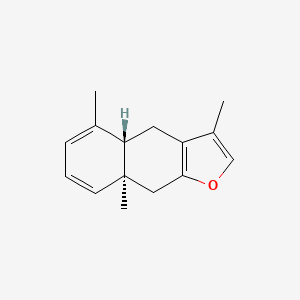

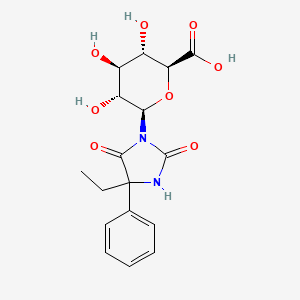

Furanoeudesma 1,3-diene is an organic compound with the molecular formula C15H18O . It is a liquid with a special aromatic and spicy smell . It is found in myrrh resin, which is prevalent in some species of trees in the genus Commiphora that grow in Asia, Africa, and South America .

Synthesis Analysis

Furanoeudesma 1,3-diene was identified in the essential oil of myrrh by Carl Heinz Brieskorn and Pia Noble at the University of Würzburg (Germany) in 1983 . Thirteen years later, Jose R. Pedro and co-workers at the University of Valencia (Burjassot, Spain) described the stereoselective synthesis of furanoeudesma-1,3-diene from the drug santonin .

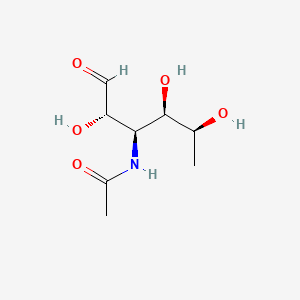

Molecular Structure Analysis

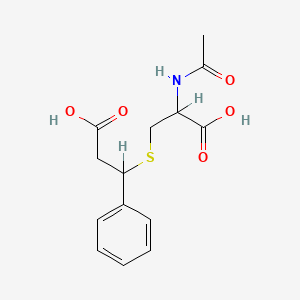

The molecular structure of Furanoeudesma 1,3-diene is characterized by an average mass of 214.303 Da and a monoisotopic mass of 214.135757 Da .

Chemical Reactions Analysis

Furanoeudesma 1,3-diene is a key component in the essential oil of myrrh . It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, anti-microbial, neuroprotective, anti-diabetic, anti-cancer, analgesic, and anti-parasitic effects .

Physical And Chemical Properties Analysis

Furanoeudesma 1,3-diene has a molecular formula of C15H18O. It has an average mass of 214.303 Da and a monoisotopic mass of 214.135757 Da .

Wissenschaftliche Forschungsanwendungen

Analgesic Effects

Furanoeudesma 1,3-diene: has been identified as an active compound in myrrh, which has been used as a traditional medicine for pain relief. Research has demonstrated that this compound exhibits analgesic effects by binding to opioid receptors in brain membranes. This interaction was shown to be reversible upon the administration of naloxone, confirming the opioid receptor-mediated action of Furanoeudesma 1,3-diene .

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory activities. While specific studies on Furanoeudesma 1,3-diene are limited, the broader category of compounds found in myrrh, including this molecule, has been reported to exert anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Furanoeudesma 1,3-diene: is part of the essential oil of myrrh, which has been known for its antimicrobial properties. This suggests potential applications in preventing or treating infections, especially in a time when antibiotic resistance is a growing concern .

Antioxidant Capacity

As with many natural compounds, Furanoeudesma 1,3-diene may possess antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress and may play a role in preventing chronic diseases .

Anti-cancer Potential

There is interest in the potential anti-cancer properties of Furanoeudesma 1,3-diene . While research is still in the early stages, compounds that show activity against cancer cells in vitro are often subjects of further investigation for possible therapeutic applications .

Neuroprotective Effects

The neuroprotective effects of Furanoeudesma 1,3-diene are another area of interest, particularly in the context of diseases that affect the nervous system. Compounds that can protect nerve cells from damage or degeneration are valuable in the search for treatments for conditions like Alzheimer’s and Parkinson’s disease .

Anti-diabetic Actions

Research has indicated that Furanoeudesma 1,3-diene may have applications in managing diabetes. This could involve the modulation of blood sugar levels or the improvement of insulin sensitivity .

Anti-parasitic Activity

Lastly, Furanoeudesma 1,3-diene has been studied for its anti-parasitic activity. This includes potential uses in combating infections caused by parasites, which remain a significant health issue in many parts of the world .

Wirkmechanismus

Target of Action

Furanoeudesma 1,3-diene, a compound found in myrrh resin, primarily targets opioid receptors in the brain . These receptors play a crucial role in pain perception, making them a key target for analgesic drugs .

Mode of Action

Furanoeudesma 1,3-diene binds to opioid receptors in brain membranes . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . The analgesic effect of Furanoeudesma 1,3-diene can be completely reversed by administering naloxone, a known opioid receptor antagonist .

Biochemical Pathways

By binding to opioid receptors, Furanoeudesma 1,3-diene can inhibit the transmission of pain signals, resulting in analgesic effects .

Result of Action

The primary result of Furanoeudesma 1,3-diene’s action is its analgesic effect . By binding to opioid receptors, it can increase pain tolerance . This explains the use of myrrh, which contains Furanoeudesma 1,3-diene, as a pain reliever in traditional medicine .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAHAHDEVYCOC-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furanoeudesma 1,3-diene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of Furanoeudesma-1,3-diene and what are its traditional uses?

A1: Furanoeudesma-1,3-diene is a major bioactive compound found in the oleo-gum-resin of Commiphora myrrha (myrrh), a plant traditionally used in Ethiopian folk medicine for wound management. [] Myrrh extracts, particularly those rich in Furanoeudesma-1,3-diene, have also been explored for their analgesic properties, dating back to ancient times. [, ]

Q2: What is the chemical structure and formula of Furanoeudesma-1,3-diene?

A2: Furanoeudesma-1,3-diene is a sesquiterpene. While its exact spectroscopic data is not provided in the provided abstracts, its molecular formula is C15H22O. Its structure can be synthesized starting from santonin. [] The absolute stereochemistry of Furanoeudesma-1,3-diene, initially thought to be one form, has been revised to its enantiomeric form based on optical rotation and CD measurements of synthetically produced compound. []

Q3: How does Furanoeudesma-1,3-diene exert its analgesic effects?

A3: Furanoeudesma-1,3-diene has been identified as a specific agonist of opioid delta receptors. [] This interaction with opioid receptors is likely a key mechanism behind its analgesic effects.

Q4: What is the efficacy of Furanoeudesma-1,3-diene in wound healing, and what contributes to this activity?

A4: Studies have shown that topical application of ointments containing Commiphora myrrha essential oil (rich in Furanoeudesma-1,3-diene) and resin exhibit significant wound healing properties in in vivo models. [] These properties are attributed, in part, to the potent antibacterial activity of both the essential oil and the resin against specific Gram-negative bacteria. []

Q5: How does the chemical composition of Commiphora myrrha extracts vary depending on the extraction method and geographical origin?

A5: The chemical profile of Commiphora myrrha extracts can vary based on the extraction method. Supercritical fluid extraction (SFE) with carbon dioxide yields an oil with a composition comparable to essential oils obtained through hydrodistillation and steam distillation, but without cuticular waxes. [] Geographically, while Somali and Yemeni myrrh share a similar chemical profile, Somali myrrh shows a higher concentration of β-elemene, while Yemeni myrrh is dominated by Furanoeudesma-1,3-diene and curzerene. []

Q6: What other biological activities have been reported for Furanoeudesma-1,3-diene or other compounds found in Commiphora species?

A6: Commiphora species are rich in diverse bioactive compounds. For instance, Furanodienone, another sesquiterpene found in Commiphora sphaerocarpa, Commiphora holtziana, and Commiphora kataf resins, exhibits anti-inflammatory, antimicrobial, and anticancer properties. [] Commiphora mukul extracts and Commiphora myrrha essential oil have also demonstrated significant cytotoxic activity against skin cancer cells in vitro. []

Q7: Are there any potential applications of Commiphora myrrha extracts or its bioactive compounds beyond traditional medicine?

A7: Research suggests potential applications of Commiphora myrrha extracts in various fields. For example, methanolic extracts of Commiphora myrrha resin show promising antiviral activity against the H1N1 influenza virus. [] This antiviral property, attributed to terpenoids like Furanoeudesma-1,3-diene, can be further harnessed by coating biochar with the extract, suggesting potential for air filtration applications. [] Additionally, Commiphora oleoresins and extracts demonstrate repellent and antifeedant properties against terrestrial molluscs, hinting at possible applications in pest control. []

Q8: How does the structure of Furanoeudesma-1,3-diene contribute to its biological activity?

A8: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of Furanoeudesma-1,3-diene, research on related sesquiterpenes from myrrh suggests that structural variations can significantly impact their ICAM-1 inhibitory activity. [] This finding highlights the importance of understanding how subtle structural modifications in Furanoeudesma-1,3-diene might influence its binding affinity to opioid receptors and potentially modulate its analgesic effects.

Q9: What analytical techniques are commonly used for the characterization and quantification of Furanoeudesma-1,3-diene in Commiphora myrrha extracts?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze the chemical composition of Commiphora myrrha essential oil and identify its constituents, including Furanoeudesma-1,3-diene. [, , ] This technique allows for the separation and identification of volatile compounds based on their retention times and mass spectral patterns.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)